molecular formula C13H15NO3 B2886245 3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane CAS No. 2418649-69-9

3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane

Cat. No.: B2886245
CAS No.: 2418649-69-9
M. Wt: 233.267
InChI Key: SCHKTNQSKUWMBJ-UHFFFAOYSA-N
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Description

3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane is a complex organic compound that features both an oxirane (epoxide) ring and an oxazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane typically involves the reaction of an appropriate oxirane precursor with a phenyl-substituted oxazinanone. One common method involves the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) to facilitate the formation of the oxirane ring . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane undergoes various chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation reactions: The oxazinanone ring can participate in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic amino acids in proteins, leading to potential biological effects. The oxazinanone ring may also contribute to the compound’s activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane is unique due to its combination of an oxirane ring and an oxazinanone ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

oxiran-2-yl-(4-phenyl-1,3-oxazinan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(12-8-17-12)14-9-16-7-6-11(14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHKTNQSKUWMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN(C1C2=CC=CC=C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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